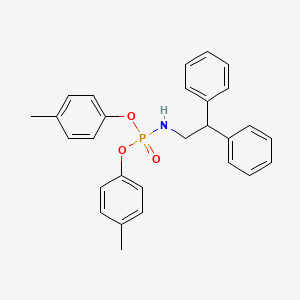
cyclopentanone (2-nitrophenyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanone (2-nitrophenyl)hydrazone, commonly known as CPNH, is a chemical compound that belongs to the class of hydrazones. It is a yellow crystalline solid that is widely used in scientific research applications. CPNH is synthesized by the reaction of cyclopentanone and 2-nitrophenylhydrazine.
Wirkmechanismus
The mechanism of action of CPNH is not fully understood. However, it is known to form complexes with metal ions, which can catalyze various reactions. CPNH can also react with carbonyl compounds to form hydrazones, which can be used for further analysis. CPNH is also known to exhibit fluorescence properties, which can be used for biological imaging.
Biochemical and Physiological Effects:
CPNH does not have any known biochemical or physiological effects. It is used solely for scientific research purposes.
Vorteile Und Einschränkungen Für Laborexperimente
CPNH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. CPNH is also a versatile compound that can be used in various scientific research applications. However, CPNH has some limitations. It is a toxic compound that should be handled with care. CPNH is also sensitive to air and light, which can cause degradation over time.
Zukünftige Richtungen
There are several future directions for the use of CPNH in scientific research. CPNH can be used in the development of new fluorescent dyes for biological imaging. It can also be used in the synthesis of metal complexes for catalytic reactions. CPNH can also be used in the analysis of carbonyl compounds for various applications. Further research is needed to fully understand the mechanism of action of CPNH and its potential applications in scientific research.
Conclusion:
In conclusion, CPNH is a yellow crystalline solid that is widely used in scientific research applications. It is synthesized by the reaction of cyclopentanone and 2-nitrophenylhydrazine. CPNH is used as a ligand in the synthesis of metal complexes, a reagent in the analysis of carbonyl compounds, and a colorimetric reagent for the detection of aldehydes and ketones. CPNH has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential applications of CPNH in scientific research.
Synthesemethoden
CPNH is synthesized by the reaction of cyclopentanone and 2-nitrophenylhydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours, and the resulting yellow crystalline solid is filtered and washed with a solvent to remove any impurities.
Wissenschaftliche Forschungsanwendungen
CPNH is widely used in scientific research applications. It is used as a ligand in the synthesis of metal complexes for catalytic reactions. CPNH is also used as a reagent in the analysis of carbonyl compounds. It is used as a colorimetric reagent for the detection of aldehydes and ketones. CPNH is also used in the synthesis of fluorescent dyes for biological imaging.
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-14(16)11-8-4-3-7-10(11)13-12-9-5-1-2-6-9/h3-4,7-8,13H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRAGGNODPJAMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=CC=CC=C2[N+](=O)[O-])C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-iodobenzamide](/img/structure/B4993227.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4993228.png)


![2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B4993253.png)

![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4993266.png)

![2-[4-(4-bromophenoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4993276.png)
![ethyl {4-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4993280.png)
![1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine](/img/structure/B4993288.png)

